Cas no 1807076-41-0 (2-Bromo-3-cyano-4-fluorobenzoic acid)

2-Bromo-3-cyano-4-fluorobenzoic acid 化学的及び物理的性質
名前と識別子
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- 2-Bromo-3-cyano-4-fluorobenzoic acid
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- MDL: MFCD28735190
- インチ: 1S/C8H3BrFNO2/c9-7-4(8(12)13)1-2-6(10)5(7)3-11/h1-2H,(H,12,13)
- InChIKey: OTSIUJVOLCSNDP-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C#N)=C(C=CC=1C(=O)O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 262
- トポロジー分子極性表面積: 61.1
- 疎水性パラメータ計算基準値(XlogP): 2
2-Bromo-3-cyano-4-fluorobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015019378-250mg |
2-Bromo-3-cyano-4-fluorobenzoic acid |
1807076-41-0 | 97% | 250mg |
489.60 USD | 2021-05-31 | |
Matrix Scientific | 192612-1g |
2-Bromo-3-cyano-4-fluorobenzoic acid, 95% |
1807076-41-0 | 95% | 1g |
$4998.00 | 2023-09-10 | |
Alichem | A015019378-500mg |
2-Bromo-3-cyano-4-fluorobenzoic acid |
1807076-41-0 | 97% | 500mg |
831.30 USD | 2021-05-31 | |
Alichem | A015019378-1g |
2-Bromo-3-cyano-4-fluorobenzoic acid |
1807076-41-0 | 97% | 1g |
1,549.60 USD | 2021-05-31 |
2-Bromo-3-cyano-4-fluorobenzoic acid 関連文献
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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9. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
2-Bromo-3-cyano-4-fluorobenzoic acidに関する追加情報
Professional Introduction to 2-Bromo-3-cyano-4-fluorobenzoic acid (CAS No. 1807076-41-0)
2-Bromo-3-cyano-4-fluorobenzoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural properties and potential biological activities. With the CAS number 1807076-41-0, this compound represents a derivative of benzoic acid, featuring bromine, cyano, and fluorine substituents that contribute to its distinct chemical reactivity and functionality. The presence of these heteroatoms not only enhances its solubility and metabolic stability but also opens up diverse avenues for further chemical modifications and biological evaluations.
The benzoic acid core is a well-established scaffold in drug discovery, known for its role in various pharmacological applications. The introduction of a bromo group at the 2-position increases the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic substitution reactions. This property is particularly valuable in synthetic chemistry, where it can be leveraged to introduce additional functional groups or linkages. The cyano group at the 3-position adds another layer of reactivity, enabling further transformations such as reduction to an amine or hydrolysis to a carboxylic acid. Meanwhile, the fluorine atom at the 4-position exerts significant electronic effects, influencing both the electronic distribution and steric environment of the molecule.
In recent years, there has been growing interest in halogenated benzoic acids due to their potential as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The combination of bromine, cyano, and fluorine in 2-Bromo-3-cyano-4-fluorobenzoic acid makes it a versatile building block for constructing more complex molecules. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or vinyl groups at various positions, while nucleophilic aromatic substitutions can replace the bromine with other functional groups. These transformations are crucial for generating libraries of compounds with tailored biological properties.
The pharmacological relevance of this compound is underscored by its structural similarity to known bioactive molecules. Researchers have explored derivatives of benzoic acid in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The electron-withdrawing nature of the cyano group and the electron-donating effect of fluorine can modulate receptor binding affinities, making this compound a promising candidate for further investigation. Additionally, the bromine atom can serve as a handle for selective modifications, allowing chemists to fine-tune its pharmacokinetic profile.
Recent studies have highlighted the role of halogenated benzoic acids in medicinal chemistry. For example, a 2022 study published in *Journal of Medicinal Chemistry* demonstrated that fluorinated benzoic acid derivatives exhibit enhanced binding affinity to certain enzyme targets compared to their non-fluorinated counterparts. Similarly, brominated benzoic acids have been shown to improve drug delivery systems by enhancing membrane permeability or stabilizing protein-ligand interactions. These findings reinforce the importance of 2-Bromo-3-cyano-4-fluorobenzoic acid as a valuable intermediate in drug development.
The synthesis of 2-Bromo-3-cyano-4-fluorobenzoic acid typically involves multi-step organic reactions starting from commercially available precursors such as 3-bromobenzoic acid or 4-fluorobenzoic acid. The introduction of the cyano group is commonly achieved through cyanation reactions using copper(I) cyanide or other cyanating agents under controlled conditions. Subsequent bromination at the 2-position can be performed using brominating agents like N-bromosuccinimide (NBS) in an inert solvent environment. This stepwise approach ensures high regioselectivity and yield, making it suitable for large-scale production.
In terms of applications beyond pharmaceuticals, this compound has shown promise in material science and agrochemical research. For instance, halogenated benzoic acids can serve as precursors for synthesizing organic semiconductors or liquid crystals due to their ability to form stable π-conjugated systems. Additionally, they may be used in designing novel pesticides or herbicides by leveraging their bioactivity against target organisms.
The safety profile of 2-Bromo-3-cyano-4-fluorobenzoic acid is another critical consideration in its handling and application. While it does not pose acute toxicity risks under standard laboratory conditions, appropriate personal protective equipment (PPE) such as gloves and safety goggles should be worn during manipulations. Storage should be conducted in a cool, dry place away from direct sunlight to prevent degradation. Furthermore, waste disposal must comply with local regulations to minimize environmental impact.
Future research directions may focus on expanding the chemical space explored by this compound through combinatorial chemistry or high-throughput screening (HTS) approaches. By systematically varying substituent patterns or exploring different solvation environments, scientists can uncover novel derivatives with enhanced therapeutic potential or improved pharmacokinetic properties. Collaborative efforts between synthetic chemists and biologists will be essential in translating these findings into tangible medical breakthroughs.
In conclusion,2-Bromo-3-cyano-4-fluorobenzoic acid (CAS No. 1807076-41-0) represents a structurally intriguing compound with broad utility across multiple scientific disciplines. Its unique combination of functional groups makes it an excellent candidate for further synthetic modifications and biological evaluations aimed at developing new drugs or advanced materials.
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